5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine
Description
5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is a seven-membered heterocyclic compound featuring a thiazepine ring (containing one sulfur and one nitrogen atom) with an ethoxy substituent at the 5-position. Its synthesis typically involves cyclization of thiosemicarbazide derivatives under basic conditions, as seen in analogous procedures for thiadiazepines and oxazepines . The ethoxy group enhances electron density at the sulfur atom, influencing its photochemical reactivity. For instance, irradiation in aprotic solvents induces dimerization, a behavior distinct from oxygen-containing analogs .
Properties
CAS No. |
10244-04-9 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
5-ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine |
InChI |
InChI=1S/C7H13NOS/c1-2-9-7-3-5-10-6-4-8-7/h2-6H2,1H3 |
InChI Key |
JAIZFKQJHCXSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine typically involves multicomponent reactions. One common method is the condensation of appropriate amines with α-halogenoketones, followed by cyclization . Another approach involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones .
Industrial Production Methods: the general principles of multicomponent reactions and cyclization processes are likely employed on a larger scale, with optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxy group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Saturated heterocycles.
Substitution: Substituted thiazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound and its derivatives have shown promise in various biological assays, including antibacterial, antifungal, and anticancer activities. These properties make it a valuable candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The exact mechanism of action of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine
- Structural Differences : Replaces sulfur with oxygen in the heterocycle and substitutes ethoxy with methoxy.
- Electronic Effects : The oxygen atom in oxazepine is more electronegative than sulfur, reducing electron density at the ring and altering reactivity.
- Applications : Methoxy-oxazepines are explored as intermediates for neuroactive compounds, whereas ethoxy-thiazepines are studied for photoresponsive materials .
(5R)-2,5,6,7-Tetrahydro-1,4-thiazepine-3,5-dicarboxylic Acid
- Functional Groups : Contains two carboxylic acid groups at positions 3 and 5, introducing strong hydrogen-bonding capacity.
- Stereochemistry: The (5R)-configuration influences chiral recognition in enzyme interactions, unlike the non-chiral ethoxy derivative.
- Biological Relevance : This compound is implicated in metabolic pathways (e.g., cysteine derivatives), contrasting with the synthetic ethoxy-thiazepine’s focus on photochemistry .
2,5,6,7-Tetrahydro-[1,4]oxazepin-3-amine
- Substituent Impact : The amine group at position 3 enables hydrogen bonding with biological targets like BACE1/BACE2 enzymes.
- Solubility : The amine group improves aqueous solubility compared to the ethoxy-thiazepine’s lipophilic profile .
1,3,4-Benzothiadiazepines (Tricyclic Derivatives)
- Complexity : Fused benzene and thiadiazepine rings enhance aromatic stabilization but reduce conformational flexibility.
- Reactivity: The tricyclic system undergoes electrophilic substitution at the benzene ring, unlike the monocyclic ethoxy-thiazepine’s dimerization pathways .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Photochemical Reactivity : The ethoxy-thiazepine’s sulfur atom stabilizes triplet states during irradiation, enabling dimer formation. Oxazepines lack this reactivity due to oxygen’s higher electronegativity .
- Biological Activity : Amine-substituted oxazepines show superior enzyme inhibition compared to ethoxy-thiazepines, highlighting substituent-driven pharmacophore optimization .
- Synthetic Challenges: Ethoxy-thiazepines require stringent control of cyclization conditions to avoid byproducts, a limitation less pronounced in methoxy-oxazepines .
Biological Activity
5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various multicomponent reactions (MCRs). The synthesis typically involves the reaction of thiourea derivatives with appropriate electrophiles under controlled conditions to yield the thiazepine core structure.
Table 1: Overview of Synthetic Routes
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| MCR with thiourea | 60-75 | Chloroacetamide | Reflux in ethanol |
| Pummerer rearrangement | 50-65 | 7-(trifluoromethyl)dibenzo[b,e] | Heat in DCM |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi by disrupting cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study showed a reduction in cell viability in breast cancer cells treated with this compound at concentrations above 10 µM.
Neuroprotective Effects
Additionally, there is evidence suggesting neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity positions it as a candidate for further research in neurodegenerative diseases.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to interact with signaling pathways related to apoptosis and inflammation.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli revealed an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests substantial potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
